
3-(4-Tert-butylamino-6-methylthiol-s-triazin-2-ylamino)propionaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-tert-butylamino-6-methylthiol-s-triazin-2-ylamino)propionaldehyde is a diamine and an aldehyde. It has a role as a metabolite and an antifouling biocide. It derives from a hydride of a 1,3,5-triazine.
Wissenschaftliche Forschungsanwendungen
1. Ecotoxicological Impact on Marine Organisms
- A study by Zhang et al. (2019) in the journal Chemosphere examined the toxicity of a mixture containing this compound to marine organisms. They found significant phytotoxic effects on various marine species, including cyanobacteria, diatoms, macroalgae, and dinoflagellates. This research highlights the compound's potential environmental impact, particularly in marine ecosystems (Zhang, Zhou, Lam, & Leung, 2019).
2. Toxicity to Marine Diatom Species
- Another study by Zhang et al. (2019) in Ecotoxicology and Environmental Safety focused on the toxicities of this compound and its derivatives to two marine diatom species. They observed significant growth inhibition in these species, suggesting the compound's potential as a marine pollutant (Zhang, Zhou, Lam, & Leung, 2019).
3. Photodegradation Study in Natural Seawater
- Research by Lam et al. (2009) in Marine Pollution Bulletin investigated the photodegradation of Irgarol-1051, from which this compound is derived. They identified a new s-triazine species, suggesting complex degradation pathways in natural seawater environments (Lam et al., 2009).
4. Antifouling Compound Concentration in Marine Environments
- A 2000 study in Marine Pollution Bulletin by Biselli et al. analyzed the concentrations of Irgarol 1051 and related compounds in German marinas. The study provides insights into the environmental presence of these compounds, including 3-(4-Tert-butylamino-6-methylthiol-s-triazin-2-ylamino)propionaldehyde (Biselli, Bester, Hühnerfuss, & Fent, 2000).
5. Method for Determining Antifouling Biocides in Sediments
- Gatidou et al. (2004) developed a method for determining antifouling biocides, including this compound, in marine sediments. Their research, published in Analytica Chimica Acta, contributes to environmental monitoring efforts (Gatidou, Kotrikla, Thomaidis, & Lekkas, 2004).
6. Biodegradation by White Rot Fungus
- Ogawa et al. (2004) in Chemosphere explored the biodegradation of Irgarol 1051 by the white rot fungus Phanerochaete chrysosporium. This study provides insight into the biological breakdown of the compound and its potential environmental fate (Ogawa, Okamura, Hirai, & Nishida, 2004).
7. Ecotoxicity in the Aquatic Environment
- A study by Okamura et al. (2000) in Water Research assessed the residue and ecotoxicity of Irgarol 1051 and its degradation product in the aquatic environment. They emphasized the need for environmental monitoring of such compounds (Okamura, Aoyama, Liu, Maguire, Pacepavicius, & Lau, 2000).
Eigenschaften
Produktname |
3-(4-Tert-butylamino-6-methylthiol-s-triazin-2-ylamino)propionaldehyde |
|---|---|
Molekularformel |
C11H19N5OS |
Molekulargewicht |
269.37 g/mol |
IUPAC-Name |
3-[[4-(tert-butylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]amino]propanal |
InChI |
InChI=1S/C11H19N5OS/c1-11(2,3)16-9-13-8(12-6-5-7-17)14-10(15-9)18-4/h7H,5-6H2,1-4H3,(H2,12,13,14,15,16) |
InChI-Schlüssel |
XDHRLUOJUPMUQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC1=NC(=NC(=N1)NCCC=O)SC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






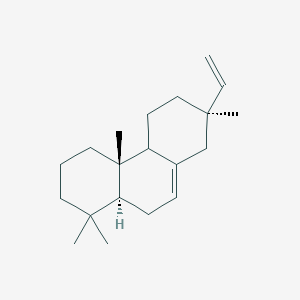
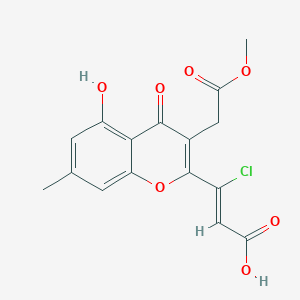
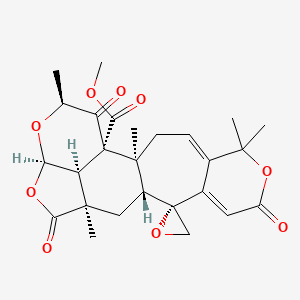


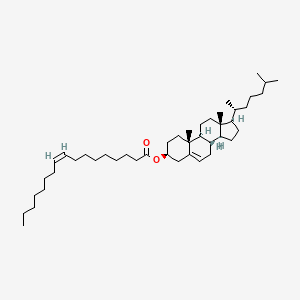
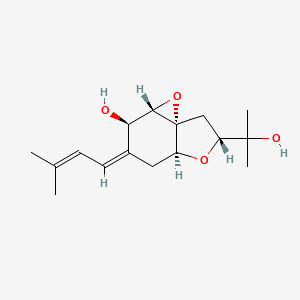
![(1R)-1-[(3aR,6S,6aR)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol;hydrochloride](/img/structure/B1261570.png)

![(3S,3aS,5aR,5bR,7aR,8S,10S,11aR,11bR,13aR,13bS)-10-hydroxy-3-isopropenyl-5a,5b,8,11a,13b-pentamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid](/img/structure/B1261572.png)
![(E)-3-[5-[(2,4-diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenyl]-1-[1-[2-(dimethylamino)pyrimidin-5-yl]-1H-phthalazin-2-yl]prop-2-en-1-one](/img/structure/B1261576.png)